N-[4-bromo-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide
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Overview
Description
“N-[4-bromo-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide” is an organic compound that belongs to the class of trifluoromethylbenzenes . It has a molecular weight of 336.03 .
Molecular Structure Analysis
The compound has a complex structure with a bromine atom attached to a benzene ring, which is further substituted with a trifluoromethyl group . The exact 3D structure may require further computational or experimental studies for confirmation.Physical And Chemical Properties Analysis
“N-[4-bromo-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide” is a solid compound with a melting point between 80 - 82 degrees Celsius . It has a molecular weight of 336.03 .Scientific Research Applications
Application 1: Detection of Aluminum Ions
- Summary of the Application : This compound is used in the synthesis of a novel fluorescent probe (IV) based on bromoflavonol for the detection of aluminum ions (Al3+). The probe exhibits a blue shift in emission and enhanced fluorescence upon binding to Al3+, making it suitable for Al3+ detection .
- Methods of Application : The probe IV was designed and synthesized based on bromoflavonol. UV-Vis absorption and fluorescence emission spectra were used to demonstrate the probe’s high selectivity and sensitivity towards Al3+ . Fluorescence titration was used to determine the detection limit (LOD) of the probe IV for Al3+, and Job’s curve and 1H NMR titration were used to confirm a 1:1 binding stoichiometry between probe IV and Al3+ .
- Results or Outcomes : The detection limit (LOD) of probe IV for Al3+ is 1.8 × 10−8 mol/L. The probe was successfully used to detect Al3+ in tap water and river water from the middle regions of the Han River, achieving recoveries of over 96%. Moreover, the probe was successfully used for imaging Al3+ in MG63 cells, suggesting its potential application in biological imaging .
Application 2: Protein Structure Prediction
- Summary of the Application : Although not directly mentioned, compounds like “N-[4-bromo-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide” could potentially be used in conjunction with AI models like AlphaFold 3 to predict the structure and interactions of proteins, DNA, RNA, ligands, and more .
- Methods of Application : Given an input list of molecules, AlphaFold 3 generates their joint 3D structure, revealing how they all fit together .
- Results or Outcomes : AlphaFold 3 can predict the structure and interactions of all life’s molecules with unprecedented accuracy. For the interactions of proteins with other molecule types, it sees at least a 50% improvement compared with existing prediction methods .
Application 3: Synthesis of Fluorinated Compounds
- Summary of the Application : α-Trifluoromethylstyrene derivatives, which could potentially include “N-[4-bromo-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide”, are versatile synthetic intermediates for the preparation of more complex fluorinated compounds .
- Methods of Application : These compounds have been successfully utilized in C–F bond activation in a CF3 group, mainly including anionic SN2’-type substitution, cationic SN1’-type substitution, ipso-substitution and defluorinative functionalization with transition metals or photoredox catalysts .
- Results or Outcomes : The use of α-Trifluoromethylstyrene derivatives has led to the development of a variety of fluorinated compounds, expanding the toolbox of organic chemists .
Application 4: Synthesis of Complex Fluorinated Compounds
- Summary of the Application : α-Trifluoromethylstyrene derivatives, which could potentially include “N-[4-bromo-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide”, are versatile synthetic intermediates for the preparation of more complex fluorinated compounds .
- Methods of Application : These compounds have been successfully utilized in C–F bond activation in a CF3 group, mainly including anionic SN2’-type substitution, cationic SN1’-type substitution, ipso-substitution and defluorinative functionalization with transition metals or photoredox catalysts .
- Results or Outcomes : The use of α-Trifluoromethylstyrene derivatives has led to the development of a variety of fluorinated compounds, expanding the toolbox of organic chemists .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
properties
IUPAC Name |
N-[4-bromo-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF6NO/c10-6-2-1-4(3-5(6)8(11,12)13)17-7(18)9(14,15)16/h1-3H,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKXKFQRLMROJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C(F)(F)F)C(F)(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF6NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90597212 |
Source
|
Record name | N-[4-Bromo-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90597212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-bromo-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide | |
CAS RN |
156425-50-2 |
Source
|
Record name | N-[4-Bromo-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90597212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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